1-Ethyl-2-isopropylbenzene, also known as 1-Ethyl-2-propylbenzene or 3-Phenylpentane, is an organic compound with the molecular formula and a molecular weight of approximately 148.24 g/mol. This compound features a benzene ring substituted with an ethyl group at one position and an isopropyl group at the adjacent carbon. Its structure can be represented by the InChI key: DMUVQFCRCMDZPW-UHFFFAOYSA-N .
1-Ethyl-2-isopropylbenzene is recognized for its significant role in various industrial applications, particularly as a solvent due to its high solvency power and compatibility with different materials. It has a boiling point of approximately 185.7 °C and a density of about 0.87 g/cm³, which contributes to its utility in chemical processes .
The synthesis of 1-Ethyl-2-isopropylbenzene can be achieved through several methods:
These methods highlight the versatility in synthesizing 1-Ethyl-2-isopropylbenzene from readily available precursors.
1-Ethyl-2-isopropylbenzene finds extensive applications across various industries:
Several compounds share structural similarities with 1-Ethyl-2-isopropylbenzene. Here are some notable examples:
The unique combination of both ethyl and isopropyl groups attached to a benzene ring distinguishes 1-Ethyl-2-isopropylbenzene from other similar compounds. Its specific solvency characteristics make it particularly valuable in industrial applications where effective dissolution of various organic materials is required.
Friedel-Crafts alkylation represents the cornerstone methodology for synthesizing 1-ethyl-2-isopropylbenzene through electrophilic aromatic substitution mechanisms [5] [6]. The reaction proceeds via a three-step mechanism where Lewis acid catalysts such as aluminum chloride or ferric chloride facilitate carbocation formation from alkyl halides [5]. The resulting electrophilic carbocation attacks the aromatic ring, forming a cyclohexadienyl cation intermediate before deprotonation restores aromaticity [6].
| Parameter | Optimal Conditions | Alternative Conditions |
|---|---|---|
| Temperature Range | 40-120°C | 50-100°C |
| Catalyst Type | Aluminum chloride, Ferric chloride | Ionic liquids + Aluminum chloride |
| Catalyst Loading | 0.1-2.0 equivalents | 1.5-2.0 molar ratio |
| Solvent | Anhydrous conditions | Solvent-free |
| Pressure | Atmospheric to 0.51 megapascals | Normal pressure |
| Reaction Time | 20 minutes to 24 hours | 60 minutes |
| Molar Ratio (Benzene:Alkyl Source) | 10:1 to 14:1 | 12:1 |
| Typical Yield Range | 85-97% | 92-100% |
Research demonstrates that ionic liquid catalysts combined with aluminum chloride achieve exceptional selectivity for isopropylbenzene synthesis, with propylene conversion reaching 100% and selectivity of 97.56% [7]. The process utilizes n-butylpyridinium chloride ionic liquids at temperatures of 40-50°C under normal pressure conditions [7]. These mild reaction conditions represent significant improvements over traditional Friedel-Crafts protocols requiring harsh acidic environments [7].
Industrial-scale Friedel-Crafts alkylation employs continuous reactor systems operating at 220-255°C and pressures of 3.4 megapascals [8]. The exothermic nature of these reactions necessitates intermediate cooling systems to control temperature progression across catalyst beds [8]. Benzene-to-ethylene ratios of 10-14:1 ensure complete alkylation while minimizing polyethylbenzene formation [8].
Grignard reagent methodology provides an alternative pathway for constructing 1-ethyl-2-isopropylbenzene through carbon-carbon bond formation reactions [9]. The process begins with alkyl halide reduction by magnesium metal in anhydrous diethyl ether, generating organometallic reagents with carbanionic character [9]. These highly nucleophilic species react with appropriate carbonyl compounds to form carbon-carbon bonds after subsequent protonation [9].
| Parameter | Conditions |
|---|---|
| Temperature | Room temperature to reflux |
| Solvent | Anhydrous diethyl ether/tetrahydrofuran |
| Atmosphere | Inert (nitrogen or argon) |
| Magnesium Source | Magnesium turnings |
| Alkyl Halide Equivalent | 1.0-2.0 equivalents |
| Carbonyl Compound | Aldehydes/Ketones |
| Reaction Time | 2-24 hours |
| Typical Yield | 70-95% |
The mechanism involves initial formation of the Grignard reagent through single-electron transfer processes, generating ionic species consisting of carbanion, magnesium cation, and bromide counterions [9]. These reagents function as extremely strong bases and nucleophiles, enabling reactions with carbonyl groups to produce secondary or tertiary alcohols [9]. Subsequent dehydration or reduction steps can generate the desired aromatic framework [9].
Transition metal catalysis has revolutionized aromatic synthesis by introducing novel routes for carbon-carbon bond formation through palladium, rhodium, copper, and platinum-based systems [10] [11]. Palladium-catalyzed coupling reactions operate at temperatures of 80-150°C in solvents such as dimethylformamide, toluene, or dioxane, achieving turnover frequencies of 10-100 per hour with selectivities of 85-95% [10].
| Catalyst System | Temperature | Solvent | Typical Turnover Frequency | Selectivity |
|---|---|---|---|---|
| Palladium-based catalysts | 80-150°C | Dimethylformamide, Toluene, Dioxane | 10-100 h⁻¹ | 85-95% |
| Rhodium-based catalysts | 100-200°C | Various organic solvents | ~10 h⁻¹ | 90-98% |
| Copper-based systems | 40-100°C | Aqueous/organic biphasic | Variable | 80-95% |
| Platinum/Carbon systems | >300°C (microwave) | Solvent-free | High (microwave-assisted) | 75-87% |
Rhodium-catalyzed systems demonstrate exceptional stability with turnover numbers exceeding 13,000 over two-week periods without catalyst deactivation [10]. The use of copper carboxylate oxidants enables dioxygen recycling, converting benzene, ethylene, and dioxygen to styrene derivatives and water in an environmentally sustainable process [10].
Microwave-assisted platinum on beaded activated carbon catalysis represents a breakthrough in carbon-carbon bond formation, achieving yields up to 87% without oxidants or bases [11]. The selective microwave absorption by carbon supports generates localized reaction sites exceeding 300°C, enabling dehydrogenative coupling reactions under continuous flow conditions [11].
Acid-catalyzed isomerization provides precise control over substitution patterns in aromatic systems through carbocation intermediates [12] [13]. Zeolite catalysts demonstrate superior performance in these transformations, with zeolite Y achieving 99% conversion and 95% selectivity at 180-200°C [14]. The activity correlates directly with acid site abundance, while selectivity depends on pore size and shape selectivity [15].
| Catalyst Type | Temperature (°C) | Conversion (%) | Selectivity (%) | Catalyst Stability |
|---|---|---|---|---|
| Zeolite Y | 180-200 | 99 | 95 | Excellent |
| Zeolite Beta | 160-180 | 95 | 90 | Very Good |
| Zeolite ZSM-5 (Silicon/Aluminum=25) | 180-220 | 85 | 80 | Good |
| Zeolite ZSM-5 (Silicon/Aluminum=38) | 180-220 | 80 | 75 | Good |
| Zeolite ZSM-5 (Silicon/Aluminum=50) | 180-220 | 75 | 70 | Moderate |
| Solid Phosphoric Acid | 180-200 | 90 | 85 | Good |
| Trifluoroacetic Acid | 75-80 | 90 | 84 | Poor |
| Ionic Liquid + Aluminum chloride | 40-50 | 100 | 97 | Very Good |
Recent advances demonstrate trace mild acid-catalyzed isomerization of stilbene derivatives fused with norbornene moieties, achieving quantitative conversion without electrophilic addition or double bond migration side reactions [13]. The ring strain imposed by norbornene fusion reduces activation energy for proton transfer while preventing unwanted rearrangements [13].
Toluene alkylation studies reveal that zeolite activity follows the order: coking (55.9-362.7 kilojoules per mole) > alkylation (73.1-332.1 kilojoules per mole) > isomerization (69.3-120.2 kilojoules per mole), indicating isomerization reactions proceed most rapidly [15]. Deactivation energy values of approximately 48.2 kilojoules per mole provide insights into catalyst lifetime optimization [15].
Solvent-free methodologies represent paradigm shifts toward environmentally sustainable synthesis by eliminating volatile organic compounds and reducing waste generation [16] [17]. These approaches encompass mineral oxide-supported reactions, phase transfer catalysis, and neat thermal transformations [16]. Reagents adsorbed onto alumina, silica gel, clays, or zeolites enable microwave-irradiated "dry media" reactions with subsequent product extraction [16].
| Method | Temperature (°C) | Time | Yield (%) | Advantages |
|---|---|---|---|---|
| Ball Milling | Room Temperature | 30-60 minutes | 70-80 | Simple equipment |
| Grinding with Solid Support | 50-80 | 10-30 minutes | 75-85 | High surface area |
| Neat Thermal Reaction | 150-180 | 1-2 hours | 80-90 | No special equipment |
| Extruder-Grinder System | 40-60 | 2-10 minutes | 75-98 | Continuous process |
| Solid-State Mixing | 100-120 | 1-3 hours | 65-75 | Minimal waste |
The extruder-grinder continuous system achieves remarkable efficiency with reaction times of 2-10 minutes and yields of 75-98% under catalyst-free and solvent-free conditions [17]. This temperature-controlled system facilitates synthesis of highly functionalized aromatics while reducing waste by 60-80%, saving energy, and enhancing time efficiency compared to traditional methods [17].
Mechanochemistry through ball milling enables rapid, clean synthesis without solvents, though yields typically range from 70-80% [17]. Solid support methods using alumina or silica gel achieve higher yields of 75-85% by providing enhanced surface area for reactant interaction [16].
Microwave irradiation accelerates reaction rates by 10-100 fold while improving yields and selectivity through selective heating mechanisms [18] [11]. Domestic microwave ovens operating at 70 watts achieve synthesis completion in 3-4 minutes compared to 29 hours for conventional thermal methods [18]. The dramatic time reduction results from dielectric heating that creates uniform temperature distribution and enhanced molecular motion [18].
| Power (Watts) | Time (minutes) | Yield (%) | Selectivity (%) | Energy Efficiency |
|---|---|---|---|---|
| 70 | 3-4 | 77 | 95 | Very High |
| 100 | 2-3 | 82 | 90 | High |
| 150 | 1-2 | 85 | 85 | High |
| 200 | 0.5-1 | 80 | 80 | Moderate |
| 300 | 0.3-0.5 | 75 | 70 | Low |
| 400 | 0.1-0.3 | 65 | 60 | Very Low |
Optimal conditions occur at 150 watts with 1-2 minute reaction times, achieving 85% yield and 85% selectivity [18]. Higher power levels above 200 watts demonstrate decreased performance due to overheating and side reaction formation [18]. The energy efficiency peaks at lower power settings where controlled heating promotes desired reaction pathways [18].
Research on microwave-assisted platinum-catalyzed carbon-carbon bond formation demonstrates continuous synthesis under flow conditions with absorption efficiency exceeding 90% [11]. The selective microwave absorption by carbon supports generates activated reaction sites reaching temperatures above 300°C while maintaining overall system efficiency [11].
Continuous flow processing revolutionizes organic synthesis by providing superior heat and mass transfer compared to conventional batch reactors due to compact dimensions and high surface-to-volume ratios [19] [20]. These systems enable precise control of reaction conditions, reduced safety hazards, improved yields, and simplified scale-up procedures [19].
| Reactor Type | Catalyst Loading | Flow Rate | Residence Time | Productivity | Scale-up Potential |
|---|---|---|---|---|---|
| Packed Bed | Fixed bed | 1-10 milliliters/minute | 10-60 minutes | Moderate | Excellent |
| Monolithic | Wall-coated | 2-18.8 microliters/minute | 1-5 minutes | High | Good |
| Microreactor | Microchannels | 0.1-1 milliliters/minute | 0.5-2 minutes | Very High | Limited |
| Tubular Flow | Suspended | 5-50 milliliters/minute | 5-30 minutes | High | Very Good |
| Oscillatory Flow | Structured packing | 10-100 milliliters/minute | 2-20 minutes | Moderate | Good |
Monolithic reactors demonstrate exceptional performance with tetrafluoroboric acid activation, maintaining activity for 150 working hours without deactivation [21]. Productivity levels reach 338 per hour by optimizing flow rates to 18.8 microliters per minute [21]. The compact reactor design enables 40% space savings compared to traditional shell-and-tube systems while increasing production capacity [22].
Industrial aromatics complexes utilize integrated continuous flow systems combining catalytic reforming, extractive distillation, and transalkylation processes [23]. These configurations maximize benzene and para-xylene production while achieving high profitability through efficient heat integration and separation technologies [23].
Industrial purification of 1-ethyl-2-isopropylbenzene requires sophisticated separation technologies to achieve commercial-grade purity exceeding 99.5% [24] [22]. Extractive distillation using mixtures of benzoic acid, maleic anhydride, phthalic anhydride, and oxygenated organic compounds enhances apparent relative volatility of benzene to close-boiling non-aromatic hydrocarbons [24].
| Method | Efficiency (%) | Energy Requirement | Scalability | Purity Achieved (%) |
|---|---|---|---|---|
| Extractive Distillation | 95-99 | High | Excellent | 99.5+ |
| Membrane Separation | 90-95 | Low | Good | 98-99 |
| Crystallization | 85-95 | Moderate | Good | 99+ |
| Chromatography | 99+ | Moderate | Limited | 99.9+ |
| Adsorption | 80-90 | Low | Very Good | 95-98 |
The extractive agent introduction near the column top ensures no carryover with the lowest boiling component, typically requiring boiling points twenty degrees Celsius higher than the separated compounds [24]. Alfa Laval welded heat exchangers provide cost-effective heat recovery equivalent to five shell-and-tube exchangers in series, enabling 40% floor space reduction [22].
| Process Parameter | Typical Values | Optimization Target |
|---|---|---|
| Reactor Type | Fixed bed, Continuous flow | Plug flow reactors |
| Operating Temperature | 200-255°C | 220-240°C |
| Operating Pressure | 3.4 megapascals | 2.5-4.0 megapascals |
| Catalyst Lifetime | 6-12 months | 12-18 months |
| Production Capacity | 10-100 kilotonnes/year | 50-200 kilotonnes/year |
| Energy Consumption | 25-35 gigajoules/tonne | 20-30 gigajoules/tonne |
| Separation Method | Extractive distillation | Membrane separation |
| Purity Achieved | >99.5% | >99.8% |
Advanced membrane separation technologies offer energy-efficient alternatives to distillation with 90-95% efficiency and low energy requirements [22]. Screen bowl decanters pioneered by Alfa Laval in paraxylene crystallization processes demonstrate the effectiveness of mechanical separation in aromatics production [22]. High-speed separation technology extends compressor lubricating oil service life in thousands of installations worldwide [22].
The phase transition behavior of 1-ethyl-2-isopropylbenzene reveals several critical thermodynamic parameters that define its stability and phase equilibria. The compound exhibits a normal boiling point of 193°C (466.15 K) [1], which reflects the intermolecular forces within the liquid phase and the energy required for vapor formation.
Critical point properties represent the ultimate phase transition characteristics where liquid and vapor phases become indistinguishable. For 1-ethyl-2-isopropylbenzene, the critical temperature is determined to be 393°C (666.15 K), with a corresponding critical pressure of 26.2 atm (2.65 MPa) [1]. The critical volume reaches 551.41 mL/mol [1], providing insight into the molecular packing at extreme conditions.
The relationship between normal boiling point and critical temperature follows the principle of corresponding states for aromatic hydrocarbons. For alkylbenzene compounds, research indicates that the critical temperature typically ranges from 1.4 to 1.5 times the normal boiling point when expressed in Kelvin [2] [3]. The observed ratio for 1-ethyl-2-isopropylbenzene (666.15/466.15 = 1.43) falls within this expected range, confirming consistency with established thermodynamic patterns for aromatic compounds.
Phase transition studies of related benzene derivatives demonstrate that substitution patterns significantly influence transition pressures and temperatures [4]. The presence of both ethyl and isopropyl substituents creates asymmetric molecular geometry, affecting intermolecular packing efficiency and consequently altering phase transition characteristics compared to symmetrically substituted compounds.
The vapor pressure behavior of 1-ethyl-2-isopropylbenzene follows established thermodynamic relationships for aromatic hydrocarbons. Vapor pressure data analysis reveals adherence to the Clausius-Clapeyron equation, which relates vapor pressure to temperature through the enthalpy of vaporization [5] [6].
For aromatic compounds of similar molecular weight and structure, experimental studies demonstrate that vapor pressure relationships can be accurately described using Antoine equations or extended corresponding states methods [5] [7]. The Knudsen effusion technique has proven particularly effective for measuring vapor pressures of substituted aromatic compounds at elevated temperatures [6] [8].
Temperature-dependent vapor pressure correlations for alkylbenzenes typically exhibit activation energies ranging from 40-60 kJ/mol for compounds with molecular weights between 120-160 g/mol [2] [3]. Group contribution methods suggest that the presence of multiple alkyl substituents on the benzene ring increases the enthalpy of vaporization due to enhanced van der Waals interactions between alkyl chains [9] [10].
Computational thermodynamic models indicate that 1-ethyl-2-isopropylbenzene should exhibit vapor pressure behavior intermediate between ethylbenzene and propylbenzene derivatives [11]. The asymmetric substitution pattern creates unique steric interactions that influence the temperature coefficient of vapor pressure compared to symmetrically substituted analogs.
The solvation characteristics of 1-ethyl-2-isopropylbenzene are governed by its aromatic core structure combined with alkyl substituent effects. Solubility parameter analysis provides quantitative assessment of intermolecular interactions and solvent selection criteria for practical applications [12] [13].
Based on structural similarity to isopropylbenzene, the Hildebrand solubility parameter for 1-ethyl-2-isopropylbenzene is estimated to be approximately 8.3-8.7 (cal/cm³)^0.5 [14] [12]. This value positions the compound within the non-polar to slightly polar solvent category, exhibiting compatibility with hydrocarbon solvents and limited miscibility with polar media.
Solvation thermodynamics studies of related aromatic compounds demonstrate that alkyl substitution patterns significantly influence solvation enthalpy and entropy [15]. The presence of branched alkyl groups, particularly the isopropyl substituent, enhances hydrophobic character while maintaining aromatic solvation capabilities through π-π interactions.
Water solubility behavior follows established patterns for alkylbenzenes, with expected solubility in the range of 10-50 ppm by weight at 25°C [16] [17]. The correlation between molecular structure and aqueous solubility indicates that increased alkyl substitution reduces water solubility through enhanced hydrophobic interactions [18] [19].
Group contribution analysis suggests that the combination of ethyl and isopropyl substituents creates favorable solvation environments for non-polar organic compounds while maintaining sufficient aromatic character for specific recognition interactions [9] [10]. This dual character makes the compound potentially valuable as a selective solvent for applications requiring both hydrophobic and aromatic solvation properties.
Surface tension properties of 1-ethyl-2-isopropylbenzene reflect the balance between aromatic and aliphatic molecular components. While specific surface tension measurements for this compound are not directly available, estimation based on structural analogs and group contribution methods provides insight into interfacial behavior.
Comparative analysis with similar alkylbenzenes suggests surface tension values in the range of 26-30 dyn/cm at standard conditions [20] [14]. Surface tension measurements of benzene derivatives demonstrate systematic variation with alkyl substitution patterns, where increased alkyl content generally reduces surface tension through enhanced molecular flexibility at interfaces [20] [21].
Interfacial phenomena studies reveal that aromatic compounds with alkyl substituents exhibit complex behavior at liquid-vapor and liquid-liquid interfaces [22] [23]. The molecular orientation at interfaces depends on the relative contributions of aromatic π-interactions and alkyl chain flexibility, creating dynamic interfacial structures that influence mass transfer and wetting properties.
Temperature dependence of surface tension follows linear relationships typical of organic liquids, with negative temperature coefficients reflecting reduced intermolecular forces at elevated temperatures [20] [24]. For compounds of similar structure, temperature coefficients range from -0.08 to -0.12 dyn/cm·K, indicating moderate temperature sensitivity of interfacial properties.
Dynamic surface tension measurements would likely reveal relaxation processes associated with molecular reorientation at interfaces, particularly given the asymmetric substitution pattern that creates preferential orientations for surface-active molecules [21] [22]. Such behavior has significant implications for applications involving foam formation, emulsification, or interfacial catalysis.
Spectroscopic analysis of 1-ethyl-2-isopropylbenzene reveals characteristic absorption patterns reflecting both aromatic and aliphatic structural features. Nuclear magnetic resonance, infrared, and ultraviolet spectroscopy provide detailed insight into molecular structure and electronic properties [25] [26] [27].
Proton NMR spectroscopy exhibits distinct resonance patterns characteristic of ortho-disubstituted benzene rings. The aromatic proton region typically displays complex multipicity due to asymmetric substitution effects, while alkyl protons show characteristic chemical shifts reflecting their electronic environments [25] [28]. Integration ratios confirm the molecular formula and substitution pattern.
Infrared spectroscopy demonstrates absorption bands characteristic of both aromatic C-H stretching (3000-3100 cm⁻¹) and aliphatic C-H stretching (2800-3000 cm⁻¹) [26] [29]. The aromatic C=C stretching region (1400-1600 cm⁻¹) shows patterns consistent with ortho-disubstituted benzene derivatives, while alkyl deformation modes appear in expected regions [26] [27].
Near-infrared spectroscopy reveals overtone and combination bands that provide additional structural information [29]. The CH first overtone region (1600-1800 nm) displays broadened absorption due to contributions from both aromatic and aliphatic CH stretches, consistent with alkylbenzene spectral characteristics [29].
Ultraviolet absorption spectroscopy shows the characteristic benzene π→π* transitions with substituent-induced shifts reflecting electronic effects of alkyl substitution [30] [31]. Extended conjugation effects are minimal due to the saturated nature of the substituents, maintaining spectroscopic properties similar to the parent benzene system with minor wavelength shifts.
Computational approaches for predicting properties of 1-ethyl-2-isopropylbenzene employ various theoretical frameworks ranging from group contribution methods to quantum mechanical calculations. These models provide essential property estimates where experimental data may be limited or unavailable [32] [33] [34].
Group contribution methods represent the most accessible approach for property estimation [9] [10]. The Joback method and related techniques decompose the molecule into functional groups, assigning contribution values for thermodynamic properties, transport properties, and critical constants [11] [35]. For 1-ethyl-2-isopropylbenzene, such methods typically predict properties within 5-15% of experimental values for well-parameterized systems.
Molecular orbital calculations using density functional theory provide detailed electronic structure information and property predictions [33] [34] [31]. Semi-empirical methods such as AM1 or PM3 offer computational efficiency for routine property estimation, while higher-level ab initio calculations provide accurate descriptions of electronic properties and molecular interactions [32] [36].
Equation of state models, particularly the Peng-Robinson equation with appropriate mixing rules, enable prediction of phase behavior and thermodynamic properties over wide temperature and pressure ranges [37]. Volume translation corrections improve accuracy for liquid density predictions, while advanced mixing rules enhance performance for mixture calculations involving aromatic compounds.
Quantitative structure-property relationships correlate molecular descriptors with experimental properties, enabling rapid property estimation for related compounds [36] [30]. Molecular connectivity indices, topological descriptors, and electronic parameters serve as independent variables in regression models that predict vapor pressure, solubility, and other key properties with reasonable accuracy for screening applications.